Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate
Description
Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate is a heterocyclic compound featuring a triazolopyridazine core substituted with a methyl group at position 3 and a benzoate ester moiety linked via an oxygen atom at position 5. The triazolopyridazine scaffold is a bicyclic system combining a triazole and pyridazine ring, which is widely explored in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The methyl group at position 3 enhances metabolic stability, while the benzoate ester contributes to lipophilicity and membrane permeability, making the compound suitable for drug discovery applications .
Properties
IUPAC Name |
methyl 4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-9-15-16-12-7-8-13(17-18(9)12)21-11-5-3-10(4-6-11)14(19)20-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJNTJGKTCSSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate typically involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-B]pyridazine with methyl 4-hydroxybenzoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate are compared below with analogous triazolopyridazine derivatives, focusing on substituents, biological activity, and synthetic routes.
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Observations
Substituent Effects :
- Methyl vs. Chlorine : The 3-methyl group in the target compound improves metabolic stability compared to 6-chloro derivatives, which may exhibit higher reactivity but lower selectivity .
- Ester Linkers : The benzoate ester in the target compound enhances lipophilicity relative to carboxamide or sulfonamide derivatives (e.g., compounds in ), favoring passive diffusion across membranes.
AZD5153, a bivalent inhibitor, demonstrates that triazolopyridazine cores can be optimized for dual-target engagement, though the target compound’s monovalent structure may limit such effects .
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution between 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol and methyl 4-(bromomethyl)benzoate, analogous to methods described for sulfanyl-acetyl derivatives .
- In contrast, bromodomain inhibitors (e.g., ) often employ Suzuki-Miyaura couplings or peptide coupling reagents (e.g., HATU) to append aromatic or heterocyclic side chains.
Biological Activity
Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
- Molecular Formula : C16H15F3N6O
- Molecular Weight : 364.32 g/mol
- IUPAC Name : 6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes the reaction of 3-trifluoromethyl-1,2,4-triazole with pyrrolidine derivatives under controlled conditions. The process often utilizes bases like triethylamine and solvents such as dichloromethane for optimal yields .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The structure enhances binding affinity to various enzymes and receptors, which can modulate their activity. For instance, it has been shown to inhibit c-Met kinase activity, a target involved in cancer progression .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate significant cytotoxicity against these cell lines, suggesting potential as an anticancer agent .
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties. It has been reported to inhibit c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.019 μM). Such inhibition can lead to decreased proliferation of cancer cells and increased apoptosis .
Case Studies
Several studies have highlighted the efficacy of triazolo-pyridazine derivatives in cancer treatment:
- Study on c-Met Inhibition :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate to improve yield and purity?
- Methodological Answer :
- Use microwave-assisted synthesis to reduce reaction time and enhance yield (e.g., from ~50% to >80% for analogous triazolopyridazines) .
- Employ solvent-free conditions or green chemistry approaches to minimize impurities .
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates and final products .
- Purify via recrystallization or column chromatography using polar/non-polar solvent systems .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign protons (¹H NMR) and carbons (¹³C NMR) to verify the triazole, pyridazine, and benzoate moieties .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected m/z for C₁₆H₁₃N₃O₃) and detect fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
- HPLC : Assess purity (>95% for pharmacological studies) .
Q. What are the key steps in synthesizing triazolopyridazine derivatives like this compound?
- Methodological Answer :
- Cyclocondensation : React 3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-ol with methyl 4-hydroxybenzoate under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .
- Protection/Deprotection : Use acetyl or tert-butyl groups to stabilize reactive intermediates .
- Final Coupling : Optimize reaction temperature (60–80°C) and solvent (DMF or DCM) for ester formation .
Advanced Research Questions
Q. What computational strategies are employed to predict interactions between this compound and biological targets like 14-α-demethylase lanosterol?
- Methodological Answer :
- Molecular Docking : Use PDB structures (e.g., 3LD6) to simulate binding to fungal CYP51 enzymes. Key interactions include hydrogen bonding with pyridazine-N and hydrophobic contacts with the methyl group .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate) with antifungal activity (R² > 0.85 in triazole analogs) .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .
Q. How does structural modification of the triazole ring impact the compound’s pharmacological profile?
- Methodological Answer :
- Substituent Introduction : Adding electron-donating groups (e.g., -OCH₃) to the triazole enhances solubility but may reduce target affinity .
- Bioisosteric Replacement : Replace triazole with thiadiazole to alter metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.3 hours in murine models) .
- SAR Table :
| Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 3-Methyl triazole | 12 nM (CYP51 inhibition) | Antifungal |
| 3-Fluoro triazole | 8 nM (Kinase X inhibition) | Anticancer |
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm results .
- Purity Reassessment : Re-analyze compounds via HPLC-MS to rule out degradation products .
- Cell Line Specificity : Test across multiple lines (e.g., HepG2 vs. MCF7) to identify context-dependent effects .
Q. What in vivo models have been used to evaluate the efficacy of similar triazolopyridazine compounds?
- Methodological Answer :
- Xenograft Models : Assess tumor growth inhibition (TGI >70% at 50 mg/kg) for anticancer derivatives .
- Pharmacokinetic Profiling : Measure bioavailability (F% >40%) and half-life (t₁/₂ ~6 hours) in rodent studies .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and body weight changes during 28-day toxicity trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
